molecular formula C15H22N6OS B2825802 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 946210-94-2

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2825802
CAS No.: 946210-94-2
M. Wt: 334.44
InChI Key: URKXRFKOXWXSJA-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a synthetic compound of interest within the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves a multi-step process starting with commercially available starting materials. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.

  • Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.

  • Attachment of the methylthio group through methylation reactions.

  • Final attachment of the propionamide side chain under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as flow chemistry, which allows for continuous production, may be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions can modify its functional groups, potentially enhancing its biological activity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various substituents, altering its properties and applications.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

  • Substitution: : Alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The reactions typically yield derivatives of the parent compound with altered functional groups, which can be further evaluated for their properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is studied for its potential as a scaffold for the development of new catalysts and as a building block for complex molecular architectures.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug discovery, particularly in the areas of oncology and infectious diseases.

Industry

Industrial applications include the development of new materials with specific chemical properties, such as polymers and coatings, where the compound’s unique structure can impart desired characteristics.

Mechanism of Action

The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can interact with key biological pathways, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-chloro-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

  • N-(2-(6-methoxy-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Uniqueness

The presence of the methylthio group and the pyrrolidin-1-yl substituent distinguishes N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide from its analogs. These groups confer unique chemical properties and potential biological activity, making this compound a valuable subject for further study and application.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6OS/c1-3-12(22)16-6-9-21-14-11(10-17-21)13(18-15(19-14)23-2)20-7-4-5-8-20/h10H,3-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKXRFKOXWXSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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